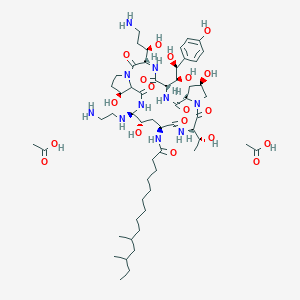
(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide
Descripción general
Descripción
(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide, commonly referred to as ATFM, is a synthetic molecule that has been used in a variety of scientific research applications. ATFM is a member of the thiazole family, and is composed of a thiazole ring connected to an amino group, a formylmethyl group, and a methoxyiminoacetamide group. ATFM has been used in a variety of biochemical and physiological studies, and its potential applications are still being explored.
Aplicaciones Científicas De Investigación
Synthesis and Production
(G. Jian, 2006) describes the synthesis of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride from 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid. This compound, serving as an amino acetylating agent, was used in the production of Cefepime hydrochloric acid.
Antibacterial Activity
Research by (M. Ochiai et al., 1981) and (Ma Xi-han, 2011) focuses on the antibacterial properties of derivatives of (2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamide. These studies synthesized several derivatives and evaluated their effectiveness against various bacteria, including Gram-positive and Gram-negative strains.
Fungicidal Activity
(Zhou Wen-ming, 2011) explores the synthesis of (Z)-methyl-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate and its derivatives, demonstrating fungicidal activities against Fusarium graminearum and Fusarium solani.
Pharmaceutical Applications
(T. Maruyama et al., 2012) discusses the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with potential applications as β3-adrenergic receptor agonists, relevant for treating obesity and type 2 diabetes.
Solubility Studies
(Zhimao Zhou et al., 2011) conducted a study on the solubilities of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in various solvents, providing critical data for pharmaceutical formulation and chemical processing.
Propiedades
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-15-12-6(7(14)10-2-3-13)5-4-16-8(9)11-5/h3-4H,2H2,1H3,(H2,9,11)(H,10,14)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKHCGFKLHLKCP-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide | |
CAS RN |
104301-63-5 | |
| Record name | Cefepime related compound C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104301635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-2-(2-AMINOTHIAZOL-4-YL)-N-(FORMYLMETHYL)-2-(METHOXYIMINO)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2EPB812P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)





![1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride](/img/structure/B193802.png)